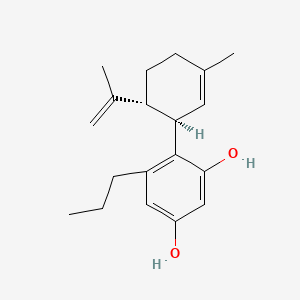

Abnormal Cannabidivarin

説明

特性

分子式 |

C19H26O2 |

|---|---|

分子量 |

286.4 g/mol |

IUPAC名 |

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol |

InChI |

InChI=1S/C19H26O2/c1-5-6-14-10-15(20)11-18(21)19(14)17-9-13(4)7-8-16(17)12(2)3/h9-11,16-17,20-21H,2,5-8H2,1,3-4H3/t16-,17+/m0/s1 |

InChIキー |

CDGOSXHOMFZLSF-DLBZAZTESA-N |

異性体SMILES |

CCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |

正規SMILES |

CCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

The Synthesis and Characterization of Abnormal Cannabidivarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abnormal Cannabidivarin (B1668262) (abn-CBDV) is a regioisomer of the naturally occurring phytocannabinoid Cannabidivarin (CBDV). While often considered a byproduct in the synthesis of CBDV, abn-CBDV is gaining interest for its unique pharmacological profile, distinct from that of its "normal" counterpart. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of abn-CBDV. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to facilitate further research and development in this area.

Introduction

Abnormal Cannabidivarin (abn-CBDV), with the formal name (1R-trans)-4-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-propyl-1,3-benzenediol, is a synthetic cannabinoid that differs from the naturally occurring Cannabidivarin (CBDV) in the substitution pattern on the resorcinol (B1680541) ring.[1] Specifically, the terpene moiety is positioned ortho to the propyl group, in contrast to the para position in CBDV. This structural variance leads to distinct pharmacological properties, making abn-CBDV a molecule of interest for therapeutic development. This guide details the chemical synthesis, analytical characterization, and current understanding of the biological signaling pathways of abn-CBDV.

Synthesis of this compound

The primary route for synthesizing abn-CBDV is through an acid-catalyzed Friedel-Crafts reaction between a suitable terpene precursor and a resorcinol derivative. The regioselectivity of this reaction, which dictates the formation of the "normal" versus the "abnormal" isomer, is a critical aspect of the synthesis.

General Reaction Scheme

The synthesis typically involves the reaction of p-mentha-2,8-dien-1-ol (B1605798) with divarinol (5-propylresorcinol) in the presence of an acid catalyst. While the primary goal in many published syntheses is the production of CBDV, the formation of abn-CBDV is a common side reaction.[2][3] However, by carefully selecting the catalyst and reaction conditions, the yield of the abnormal isomer can be controlled and even favored.[4][5]

Experimental Protocol: Acid-Catalyzed Friedel-Crafts Reaction

This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of cannabidiol (B1668261) and its analogs.[2][5]

Materials:

-

p-mentha-2,8-dien-1-ol

-

Divarinol

-

Lewis Acid Catalyst (e.g., Boron trifluoride diethyl etherate (BF₃•OEt₂), 10-camphorsulfonic acid (CSA))

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

-

Hexane

-

Ethyl Acetate (B1210297)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve divarinol in anhydrous DCM.

-

Add the Lewis acid catalyst to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of p-mentha-2,8-dien-1-ol in anhydrous DCM to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate abn-CBDV from CBDV and other byproducts.

Synthesis Data

| Catalyst | Precursors | Product(s) | Yield (%) | Reference |

| 10-camphorsulfonic acid (CSA) | trans:cis mixture 9a and olivetol (B132274) (8) | CBD (1) and abn-CBD (13) | 34% (CBD), 22% (abn-CBD) | [2] |

| BF₃•OEt₂ on Al₂O₃ | p-mentha-2,8-dien-1-ol and olivetol | CBD (1) and abn-CBD (4) | 56% (CBD), 14% (abn-CBD) | [5] |

Characterization of this compound

Accurate characterization of abn-CBDV is crucial to confirm its identity and purity. The following techniques are commonly employed.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (CDCl₃): δ 6.21 (d, J=2.8 Hz, 1H), 6.19 (d, J=2.8 Hz, 1H), 6.05 (bs, 1H), 5.52 (bs, 1H), 4.65-4.62 (m, 2H), 4.46 (bs, 1H), 3.56-3.51 (m, 1H), 2.62-2.54 (m, 1H), 2.51-2.44 (td, J=11.6, 3.2 Hz, 1H), 2.27-2.19 (m, 2H), 2.12-2.06 (m, 1H), 1.87-1.72 (m and s, overlapping, total 5H, especially 1.79, s, 3H), 1.53 (s, 3H), 1.51-1.41 (m, 2H).[6]

-

¹³C-NMR (CDCl₃): δ 156.4, 154.5, 147.6, 143.7, 139.8, 124.7, 120.0, 111.4, 108.6, 102.1, 44.9, 39.9, 30.2, 28.1, 23.6, 21.3, 13.9.[6]

Mass Spectrometry (MS):

-

Molecular Formula: C₁₉H₂₆O₂[1]

-

Formula Weight: 286.4 g/mol [1]

-

High-Resolution Mass Spectrometry (HRMS) (ESI) m/z for C₁₉H₂₃D₄O₂ [M+H]⁺: Calculated: 291.2257, Found: 291.2228 (for deuterated analog).[6]

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of synthesized abn-CBDV and for separating it from its isomers. The development of a validated method for the rapid quantification of cannabinoids using UHPLC-DAD with optional ESI-TOF-MS detection has been reported, in which abn-CBD has been used as an internal standard.[7]

Signaling Pathways and Biological Activity

The pharmacological profile of abn-CBDV is an active area of research. Unlike THC, it is non-psychoactive.[8] Emerging evidence suggests that its biological effects are mediated through pathways distinct from the classical cannabinoid receptors CB1 and CB2.

Known Molecular Targets

-

G-Protein Coupled Receptors (GPRs): Synthetic analogs of abn-CBD have shown binding affinity for the orphan cannabinoid receptors GPR18 and GPR55.[4]

-

Transient Receptor Potential (TRP) Channels: Like CBDV, abn-CBDV may interact with TRP channels, such as TRPV1, which are implicated in neuronal excitability and pain signaling.[9][10] The anticonvulsant effects of CBDV-rich extracts have been shown to be independent of CB1 receptor activity, suggesting the involvement of other targets like TRP channels.[11][12]

Physiological Effects

-

Vasodilator Effects: Administration of a synthetic regioisomer of cannabidiol, abnormal-cannabidiol (Abn-CBD), has been shown to produce vasodilator effects and reduce blood pressure without psychotomimetic effects.[13] The vasorelaxant effects of abn-CBD are mediated by a pertussis toxin-sensitive pathway, indicating the involvement of Gi/o protein-coupled receptors.[14]

-

Neuromodulatory Effects: Studies suggest that CBDV, and potentially abn-CBDV, can modulate the balance of excitatory (glutamate) and inhibitory (GABA) neurotransmission in the brain.[10][15] This modulation may underlie the observed anticonvulsant and anxiolytic-like properties of these compounds.[2][11]

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Postulated Signaling Pathway

Caption: Postulated signaling pathways of this compound.

Conclusion

This compound represents a promising yet under-explored synthetic cannabinoid. Its synthesis, while often occurring alongside the production of CBDV, can be controlled to favor its formation. The distinct pharmacological profile of abn-CBDV, particularly its activity at orphan cannabinoid receptors and TRP channels, warrants further investigation for potential therapeutic applications in areas such as cardiovascular health and neurological disorders. This guide provides a foundational resource for researchers to advance the study of this intriguing molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Cannabidivarin (CBDV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. scienceopen.com [scienceopen.com]

- 11. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Effects of cannabidivarin (CBDV) on brain excitation and inhibition systems in adults with and without Autism Spectrum Disorder (ASD): a single dose trial during magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cannabidivarin (CBDV)

A Note on "Abnormal Cannabidivarin": Initial searches for "this compound" (CAS Number: 55824-20-9) indicate that this compound is categorized as an analytical reference standard and a byproduct in the synthesis of Cannabidivarin (B1668262) (CBDV) or Tetrahydrocannabivarin (THCV)[1][2]. Currently, there is no publicly available scientific literature detailing the pharmacokinetics and pharmacodynamics of this compound. Therefore, this technical guide will focus on the closely related and extensively researched phytocannabinoid, Cannabidivarin (CBDV) .

Introduction to Cannabidivarin (CBDV)

Cannabidivarin (CBDV) is a non-psychoactive cannabinoid found in the Cannabis sativa plant.[3] Structurally similar to cannabidiol (B1668261) (CBD), CBDV has garnered significant interest from the scientific community for its potential therapeutic applications, particularly as an anticonvulsant.[4][5][6] This guide provides a comprehensive overview of the current understanding of CBDV's pharmacokinetic and pharmacodynamic properties, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics of CBDV

The study of CBDV's absorption, distribution, metabolism, and excretion is crucial for its development as a therapeutic agent.

Absorption and Bioavailability

Similar to other cannabinoids, CBDV has low aqueous solubility, which contributes to poor oral bioavailability, estimated to be around 6% in humans.[7] Despite this, oral administration in animal models has shown relatively rapid absorption.[7]

Table 1: Pharmacokinetic Parameters of Orally Administered CBDV in Mice

| Parameter | Value | Unit | Source |

| Plasma Cmax | 0.47 | µg/mL | [7] |

| Plasma Tmax | 30 | minutes | [7] |

| Brain Cmax | 0.94 | µg/mL | [7] |

| Brain Tmax | 60 | minutes | [7] |

Distribution

Due to its lipophilic nature, CBDV can cross the blood-brain barrier, which is essential for its effects on the central nervous system.[7] In vitro studies on plasma protein binding suggest that a significant fraction of CBDV remains unbound (>20%), indicating it may not be a high-risk candidate for drug-drug interactions related to protein displacement.[8]

Metabolism

In vitro studies using human liver microsomes indicate that CBDV is a high-clearance drug.[8] The specific metabolic pathways and enzymes involved in CBDV metabolism are still under investigation but are expected to involve cytochrome P450 enzymes, similar to other cannabinoids.

Excretion

Detailed studies on the excretion of CBDV and its metabolites are limited. However, based on the characteristics of other cannabinoids, it is likely excreted primarily through feces and to a lesser extent in urine.

Pharmacodynamics of CBDV

CBDV's therapeutic effects are believed to be mediated through various molecular targets and signaling pathways, largely independent of the canonical cannabinoid receptors CB1 and CB2.

Mechanism of Action

The primary mechanism of action for CBDV's anticonvulsant effects is thought to be its interaction with the Transient Receptor Potential (TRP) channels.[9][10]

-

TRPV1, TRPV2, and TRPA1 Activation and Desensitization: CBDV has been shown to dose-dependently activate and then rapidly desensitize TRPV1, TRPV2, and TRPA1 channels.[9][10] The desensitization of these ion channels is a potential mechanism for reducing neuronal hyperexcitability, which is a hallmark of epilepsy.[9]

-

Inhibition of Diacylglycerol (DAG) Lipase-α: CBDV can inhibit the activity of DAG lipase-α, the primary enzyme responsible for synthesizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[9] However, the clinical significance of this action in relation to its anticonvulsant properties is not yet clear.[9]

-

Modulation of the Glutamate-GABA System: Studies using magnetic resonance spectroscopy (MRS) have shown that a single 600 mg dose of CBDV can significantly increase the levels of glutamate (B1630785) + glutamine (Glx) in the basal ganglia of both healthy individuals and those with Autism Spectrum Disorder (ASD).[11] This suggests that CBDV can modulate the brain's primary excitatory and inhibitory systems.[11]

Table 2: Summary of CBDV's Pharmacodynamic Actions

| Target/System | Action | Potential Therapeutic Implication | Source |

| TRPV1, TRPV2, TRPA1 Channels | Activation and subsequent desensitization | Anticonvulsant, reduction of neuronal hyperexcitability | [9][10] |

| Diacylglycerol (DAG) Lipase-α | Inhibition | Modulation of the endocannabinoid system | [9] |

| Glutamate-GABA System | Increases Glx in the basal ganglia | Modulation of excitatory/inhibitory balance | [11] |

Signaling Pathways

The interaction of CBDV with TRP channels initiates a cascade of intracellular signaling events.

Experimental Protocols

In Vitro Assessment of Metabolic Stability

-

Objective: To determine the in vitro intrinsic clearance of CBDV.[8]

-

Methodology: The substrate depletion method and the linear extrapolation stability assay were performed using human liver microsomes.[8]

-

CBDV was incubated with human liver microsomes in the presence of NADPH.

-

Samples were taken at various time points and the reaction was quenched.

-

The concentration of remaining CBDV was quantified using LC-MS/MS.

-

The rate of depletion was used to calculate the intrinsic clearance.[8]

-

In Vitro Patch Clamp Analysis of TRP Channel Activity

-

Objective: To evaluate the effects of CBDV on TRPV1, TRPV2, and TRPA1 channel activation and desensitization.[10]

-

Methodology:

-

Human embryonic kidney (HEK293) cells were transfected to express the TRP channel of interest.[10]

-

Whole-cell patch-clamp recordings were performed to measure ion channel currents.

-

CBDV was applied at various concentrations to determine the dose-dependent activation and subsequent desensitization of the channels.[10]

-

In Vivo Animal Models of Seizures

-

Objective: To assess the anticonvulsant effects of CBDV.[4][5]

-

Models:

-

Pentylenetetrazole (PTZ)-induced seizures: PTZ is a GABA-A receptor antagonist that induces generalized seizures.[5]

-

Audiogenic seizures: Performed in genetically susceptible mouse strains that exhibit seizures in response to high-intensity sound.[4]

-

Pilocarpine-induced status epilepticus: Pilocarpine, a muscarinic acetylcholine (B1216132) receptor agonist, induces prolonged seizures.[4]

-

-

General Protocol:

Conclusion

Cannabidivarin is a promising phytocannabinoid with a distinct pharmacokinetic and pharmacodynamic profile. Its ability to modulate TRP channels and the glutamate-GABA system, independent of significant CB1/CB2 receptor activity, makes it an attractive candidate for the development of new antiepileptic drugs and potentially for treating other neurological and neurodevelopmental disorders. Further research is needed to fully elucidate its metabolic pathways, long-term effects, and full therapeutic potential in humans.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cannabidivarin (CBDV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Cannabidivarin | C19H26O2 | CID 11601669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The In Vitro Pharmacology of Cannabidivarin (CBDV) [harvest.usask.ca]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Nonpsychotropic plant cannabinoids, cannabidivarin (CBDV) and cannabidiol (CBD), activate and desensitize transient receptor potential vanilloid 1 (TRPV1) channels in vitro: potential for the treatment of neuronal hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of cannabidivarin (CBDV) on brain excitation and inhibition systems in adults with and without Autism Spectrum Disorder (ASD): a single dose trial during magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro and In Vivo Effects of Abnormal Cannabidivarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abnormal Cannabidivarin (B1668262) (abn-CBDV) is a synthetic regioisomer of cannabidiol (B1668261) (CBD) and a structural analog of cannabidivarin (CBDV), a naturally occurring, non-intoxicating phytocannabinoid found in the Cannabis sativa plant.[1][2] Unlike the more extensively studied cannabinoids, the pharmacological profile of abn-CBDV is still being elucidated. This technical guide provides a comprehensive overview of the current understanding of the in vitro and in vivo effects of abn-CBDV and the closely related CBDV, with a focus on data relevant to researchers and drug development professionals. Emerging research suggests potential therapeutic applications for these compounds in a range of neurological and inflammatory disorders.[3][4]

In Vitro Effects

The in vitro effects of abn-CBDV and CBDV have been investigated across various experimental systems, revealing a complex pharmacology that extends beyond the classical cannabinoid receptors.

Receptor Binding and Channel Modulation

While CBDV exhibits very weak affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, it demonstrates activity at several transient receptor potential (TRP) channels.[5] Patch clamp analyses in HEK293 cells have shown that CBDV can dose-dependently activate and rapidly desensitize TRPV1, TRPV2, and TRPA1 channels.[6][7] This interaction with TRP channels may underlie some of its observed physiological effects, particularly in the context of neuronal hyperexcitability and pain perception.[6][8]

Abn-CBDV's receptor interactions appear to differ, with studies suggesting its effects are mediated through orphan G protein-coupled receptors GPR55 and GPR18.[9] For instance, abn-CBDV has been shown to have a high affinity for GPR55.[10]

Cellular and Molecular Effects

In hippocampal brain slices, CBDV has been shown to significantly attenuate epileptiform activity.[11][12] It reduces both the amplitude and duration of epileptiform bursts in models of seizures induced by 4-aminopyridine (B3432731) (4-AP) or magnesium-free conditions.[6][11] This anti-epileptiform action is not solely dependent on TRPV1 activation, suggesting the involvement of other molecular targets.[6][7]

Furthermore, studies using brain organoids derived from human induced pluripotent stem cells (iPSCs) have indicated potential anti-inflammatory effects of CBDV, as demonstrated by its activity in response to lipopolysaccharide (LPS) stimulation.[13] In macrophage cell lines, CBD has been shown to inhibit the LPS-induced phosphorylation of NF-κB and MAPK, key signaling pathways in the inflammatory response.[14][15]

Quantitative In Vitro Data

| Compound | Assay | Target | Effect | Value | Reference |

| CBDV | Radioligand Binding | CB1 Receptor | Low Affinity | - | [5] |

| CBDV | Radioligand Binding | CB2 Receptor | Low Affinity | - | [5] |

| CBDV | Patch Clamp | TRPV1 | Activation/Desensitization | Dose-dependent | [6][7] |

| CBDV | Patch Clamp | TRPV2 | Activation/Desensitization | Dose-dependent | [6] |

| CBDV | Patch Clamp | TRPA1 | Activation/Desensitization | Dose-dependent | [6] |

| CBDV | Diacylglycerol Lipase-α Inhibition | DAGLα | Inhibition | IC50: 16.6 µM | [16] |

| Abn-CBD | Cytotoxicity | Paclitaxel-resistant MDA-MB-231 cells | Decreased viability | Concentration-dependent | |

| O-1602 (abn-CBD analog) | Cytotoxicity | Paclitaxel-resistant MDA-MB-231 cells | Decreased viability | Concentration-dependent |

Experimental Protocols: In Vitro

Patch Clamp Analysis of TRP Channel Activity

-

Cell Line: Human Embryonic Kidney (HEK293) cells transiently transfected with rat recombinant TRPV1, TRPV2, or TRPA1 channels.

-

Methodology: Whole-cell patch-clamp recordings are performed. Cells are voltage-clamped, and currents are evoked by applying various concentrations of CBDV. The current-voltage relationship is determined by applying a voltage ramp. Desensitization is assessed by repeated application of the agonist.

-

Data Analysis: Current density (pA/pF) is calculated to normalize for cell size. Dose-response curves are generated to determine EC50 values.

In Vitro Model of Epileptiform Activity

-

Tissue Preparation: Hippocampal brain slices are prepared from adult rats.

-

Methodology: Slices are maintained in an interface chamber and perfused with artificial cerebrospinal fluid (aCSF). Epileptiform activity is induced by either perfusing with Mg2+-free aCSF or by adding 4-aminopyridine (4-AP) to the aCSF. Local field potentials are recorded using a multi-electrode array.

-

Data Analysis: The amplitude, duration, and frequency of epileptiform bursts are analyzed before and after the application of CBDV at various concentrations.

In Vivo Effects

In vivo studies have highlighted the therapeutic potential of abn-CBDV and CBDV in animal models of various diseases, including epilepsy, inflammatory conditions, and neurodegenerative disorders.

Anticonvulsant Effects

CBDV has demonstrated significant anticonvulsant effects in multiple rodent models of seizures.[11] It is effective in models of generalized seizures, such as the maximal electroshock (mES) and audiogenic seizure models in mice, and the pentylenetetrazole (PTZ) model in rats.[11][17] Notably, CBDV does not appear to cause significant adverse motor effects at anticonvulsant doses.[11]

Anti-inflammatory and Metabolic Effects

In a mouse model of diet-induced prediabetes and non-alcoholic fatty liver disease (NAFLD), abn-CBDV was found to reduce inflammation and protect the liver, pancreas, and adipose tissue.[18] It restored the levels of pro-inflammatory cytokines such as IL-6 and CXCL-1 to those of control animals.[18] The anti-inflammatory effects may be mediated through the downregulation of the NF-κB and MAPK signaling pathways.[5]

Neuroprotective and Behavioral Effects

Chronic administration of abn-CBDV has been shown to prevent motor deficits in a mouse model of Parkinson's disease.[10] Both CBD and abn-CBDV induced morphological changes in microglia, suggesting an anti-inflammatory response in the brain.[10] In a zebrafish xenograft model, abn-CBDV demonstrated anti-tumorigenic effects by significantly reducing tumor growth in paclitaxel-resistant breast cancer.[9]

CBDV has also been shown to rescue neurobehavioral abnormalities in mouse models of Rett syndrome and Fragile X syndrome.[19] Furthermore, in a clinical study involving adults with and without Autism Spectrum Disorder (ASD), a single dose of CBDV was found to modulate the glutamate-GABA system in the basal ganglia.

Quantitative In Vivo Data

| Compound | Animal Model | Condition | Dose | Effect | Reference |

| Abn-CBDV | Mouse (C57Bl6/J) | Prediabetes and NAFLD | - | Reduced plasma IL-6 and CXCL-1 | [18] |

| Abn-CBD | Mouse (MPTP-induced) | Parkinson's Disease | 5 mg/kg (chronic) | Prevented motor deficits | [10] |

| Abn-CBD | Zebrafish Xenograft | Paclitaxel-resistant Breast Cancer | 2 µM | Reduced tumor growth | [9] |

| CBDV | Mouse | Maximal Electroshock Seizure | ≥100 mg·kg−1 | Anticonvulsant | [11] |

| CBDV | Mouse | Audiogenic Seizure | ≥50 mg·kg−1 | Anticonvulsant | [11] |

| CBDV | Rat | Pentylenetetrazole (PTZ) Seizure | ≥100 mg·kg−1 | Anticonvulsant | [11] |

| CBDV | Rat | Pilocarpine-induced Seizure | 200 mg·kg−1 (with valproate or phenobarbital) | Attenuated seizures | [11] |

| CBDV | Rat (Prenatal Valproic Acid Exposure) | Autism-like Behaviors | - | Ameliorated behaviors | [4] |

| CBDV | Mouse (Fmr1-KO) | Fragile X Syndrome | 20 or 100 mg/kg (chronic) | Prevented neurobehavioral abnormalities | [19] |

Experimental Protocols: In Vivo

Rodent Seizure Models

-

Maximal Electroshock (mES) Test:

-

Animals: Mice.

-

Procedure: An electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure.

-

Endpoint: The ability of a compound to prevent the tonic hindlimb extension phase of the seizure.

-

-

Pentylenetetrazole (PTZ) Test:

-

Animals: Rats or mice.

-

Procedure: A sub-convulsive dose of PTZ is administered systemically to induce clonic seizures.

-

Endpoint: The latency to and the severity of seizures are recorded.

-

-

Audiogenic Seizure Model:

-

Animals: Genetically susceptible mice.

-

Procedure: Mice are exposed to a high-intensity acoustic stimulus to induce a characteristic seizure sequence.

-

Endpoint: The incidence and severity of wild running, clonic, and tonic seizures are scored.

-

Model of Diet-Induced Prediabetes and NAFLD

-

Animals: C57Bl6/J mice.

-

Procedure: Mice are fed a high-fat diet (HFD) for an extended period (e.g., 15 weeks) to induce metabolic and inflammatory dysfunctions. A treatment group receives daily administration of abn-CBDV.

-

Endpoints: Plasma levels of inflammatory cytokines (e.g., IL-6, CXCL-1), metabolic parameters (e.g., glucose, insulin, lipids), and histological analysis of the liver, pancreas, and adipose tissue.

Signaling Pathways and Molecular Mechanisms

The molecular mechanisms underlying the effects of abn-CBDV and CBDV are multifaceted and involve the modulation of several key signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of these cannabinoids are, in part, mediated by the inhibition of the NF-κB and MAPK signaling pathways.[5][14] In inflammatory conditions, the activation of these pathways leads to the production of pro-inflammatory cytokines. By inhibiting the phosphorylation of key proteins in these cascades, abn-CBDV and CBDV can suppress the inflammatory response.

Caption: Simplified NF-κB and MAPK signaling pathways and the inhibitory role of abn-CBDV.

Experimental Workflow for In Vivo Anti-inflammatory Study

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of abn-CBDV in a diet-induced obesity model.

Caption: Experimental workflow for in vivo anti-inflammatory and metabolic studies of abn-CBDV.

Conclusion and Future Directions

Abnormal Cannabidivarin and Cannabidivarin are emerging as cannabinoids with significant therapeutic potential, distinct from that of THC and CBD. Their diverse pharmacological profiles, encompassing interactions with TRP channels, orphan GPCRs, and key inflammatory signaling pathways, suggest a broad range of potential clinical applications. The robust anticonvulsant, anti-inflammatory, and neuroprotective effects observed in preclinical models warrant further investigation.

For drug development professionals, the favorable safety profile of CBDV, particularly the lack of significant motor side effects at therapeutic doses, is a promising attribute. Future research should focus on elucidating the precise molecular targets of abn-CBDV, conducting detailed pharmacokinetic and pharmacodynamic studies, and exploring its efficacy in chronic disease models. The development of more selective ligands for the receptors targeted by abn-CBDV could also open new avenues for therapeutic intervention. Continued exploration of these compounds will be crucial in unlocking their full therapeutic potential.

References

- 1. Cannabidivarin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. harvest.usask.ca [harvest.usask.ca]

- 4. Cannabidivarin (CBDV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Cannabidivarin is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The In Vitro Pharmacology of Cannabidivarin (CBDV) [harvest.usask.ca]

- 14. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cannabidivarin (CBDV) suppresses pentylenetetrazole (PTZ)-induced increases in epilepsy-related gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Atypical Cannabinoid Abn-CBD Reduces Inflammation and Protects Liver, Pancreas, and Adipose Tissue in a Mouse Model of Prediabetes and Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Early Administration of the Phytocannabinoid Cannabidivarin Prevents the Neurobehavioral Abnormalities Associated with the Fmr1-KO Mouse Model of Fragile X Syndrome | MDPI [mdpi.com]

Abnormal Cannabidivarin: A Technical Guide to its Formation as a Byproduct in Cannabidivarin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the formation of abnormal cannabidivarin (B1668262) (abn-CBDV) as a significant byproduct during the chemical synthesis of cannabidivarin (CBDV). The primary synthetic route to CBDV, the acid-catalyzed Friedel-Crafts alkylation of divarinol with a suitable terpene alcohol, is prone to regioselectivity issues, leading to the formation of the undesired abn-CBDV isomer. This document outlines the underlying chemical principles, presents quantitative data on the influence of various catalysts on product distribution, and provides detailed experimental protocols for the synthesis, purification, and analysis of CBDV and its abnormal isomer. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to control and minimize the formation of this impurity, ensuring the synthesis of high-purity CBDV for clinical and research applications.

Introduction

Cannabidivarin (CBDV), a non-psychoactive phytocannabinoid found in Cannabis sativa, is gaining significant attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. As research into CBDV progresses, the demand for high-purity synthetic CBDV has increased. The most common synthetic approach involves the acid-catalyzed Friedel-Crafts reaction between divarinol (5-propylresorcinol) and a terpene derivative, typically p-mentha-2,8-dien-1-ol (B1605798).

A critical challenge in this synthesis is the lack of complete regioselectivity during the alkylation of the divarinol ring. This leads to the formation of a constitutional isomer, abnormal cannabidivarin (abn-CBDV), where the terpene moiety is attached at the C4 position of the resorcinol (B1680541) ring, as opposed to the desired C2 position in CBDV. The presence of abn-CBDV as an impurity can complicate downstream applications and regulatory approval, necessitating robust methods for its control and removal. This guide provides a comprehensive overview of the factors influencing abn-CBDV formation and strategies for its management.

The Chemistry of this compound Formation

The synthesis of CBDV via the Friedel-Crafts alkylation of divarinol with p-mentha-2,8-dien-1-ol is catalyzed by either a Lewis or Brønsted acid. The reaction proceeds through the formation of a carbocation intermediate from the terpene alcohol, which then attacks the electron-rich divarinol ring.

The divarinol molecule has two potential sites for electrophilic attack that lead to the formation of cannabinoid-like structures: the C2 and C4 positions. The desired product, CBDV, is formed when the terpene cation attacks the C2 position. However, attack at the C4 position results in the formation of the abnormal isomer, abn-CBDV.

The ratio of CBDV to abn-CBDV is influenced by a number of factors, including the choice of catalyst, solvent, reaction temperature, and reaction time. The formation of the two isomers is a classic example of a reaction under kinetic versus thermodynamic control. It has been suggested that the formation of the abnormal isomer may be kinetically favored, while the desired "normal" isomer is the thermodynamically more stable product.[1] This implies that under certain conditions, the initially formed abn-CBDV may be able to revert to the starting materials and then rearrange to the more stable CBDV over time.

Data Presentation: Influence of Catalysts on Product Yields

The choice of acid catalyst plays a pivotal role in determining the regioselectivity of the Friedel-Crafts alkylation and, consequently, the ratio of CBDV to abn-CBDV. The following table summarizes quantitative data from studies on the synthesis of cannabinoids and their analogs, illustrating the impact of different catalysts on the yields of the desired product and its abnormal isomer.

| Catalyst | Substrate | Desired Product Yield (%) | Abnormal Byproduct Yield (%) | Reference |

| Methanesulfonic Acid (MsOH) | Dihydro-CBD analog | 81% (after 24h) | 41% (after 1h, suggesting kinetic product) | [1] |

| Boron trifluoride etherate (BF₃·OEt₂) on Alumina | Cannabidiol (CBD) | 56% | 14% | [1] |

| 10-Camphorsulfonic acid (CSA) | Cannabidiol (CBD) | Not specified, but abn-CBD formation noted | Not specified, but abn-CBD formation noted | |

| Silver triflate (AgOTf) | Cannabidiol (CBD) | 30% | 30% |

Note: The data presented for the Dihydro-CBD analog and CBD are considered representative of the general trends expected in CBDV synthesis due to the structural similarity of the starting materials and the reaction mechanism.

Experimental Protocols

General Synthesis of Cannabidivarin (CBDV)

This protocol is a general representation of the Friedel-Crafts alkylation for the synthesis of CBDV.

Materials:

-

Divarinol (5-propylresorcinol)

-

(1R,6R)-p-Mentha-2,8-dien-1-ol

-

Anhydrous dichloromethane (B109758) (DCM)

-

Lewis Acid Catalyst (e.g., BF₃·OEt₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane (B92381) or pentane (B18724) (for crystallization)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve divarinol in anhydrous DCM.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

-

Slowly add the Lewis acid catalyst to the stirred solution.

-

In a separate flask, dissolve (1R,6R)-p-mentha-2,8-dien-1-ol in anhydrous DCM.

-

Add the terpene solution dropwise to the divarinol and catalyst mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product containing a mixture of CBDV and abn-CBDV.

Purification: Separation of CBDV from abn-CBDV

a) Crystallization:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane or pentane) at an elevated temperature (e.g., 50 °C for hexane).

-

Gradually cool the solution to room temperature and then to a lower temperature (e.g., -17 °C) over several hours to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Repeat the crystallization process as necessary to achieve the desired purity of CBDV.

b) Column Chromatography:

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, is typically employed. The exact ratio will depend on the specific column dimensions and the polarity of the compounds. The separation can be monitored by TLC.

Analytical Methods for Identification and Quantification

a) High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid, is a common mobile phase system.

-

Detection: UV detection at a wavelength around 220-230 nm is suitable for cannabinoids.

-

Quantification: Quantification is achieved by comparing the peak areas of the sample components to those of certified reference standards of CBDV and abn-CBDV.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of CBDV and abn-CBDV. The chemical shifts and coupling constants of the aromatic and terpenic protons will differ between the two isomers, allowing for their unambiguous identification.

Signaling Pathways

There is currently no available research on the specific signaling pathways or pharmacological activity of this compound. As a synthetic byproduct, it has not been the subject of significant biological investigation. The focus of research has been on the therapeutic properties of the naturally occurring or "normal" cannabinoids.

Visualizations

Synthetic Pathway of CBDV and abn-CBDV

References

Abnormal Cannabidivarin Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, has garnered significant scientific interest for its potential therapeutic applications, particularly in the context of neurological and inflammatory disorders. Unlike its more famous counterpart, tetrahydrocannabinol (THC), CBDV does not produce intoxicating effects, making it an attractive candidate for drug development. A critical aspect of understanding CBDV's pharmacological profile lies in elucidating its interactions with various molecular targets. This technical guide provides an in-depth overview of the abnormal receptor binding affinity studies of CBDV, presenting quantitative data, detailed experimental protocols, and the corresponding signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Data Summary

The binding affinity and functional activity of Cannabidivarin have been characterized at a range of receptor targets. The following tables summarize the key quantitative data from various in vitro studies, providing a comparative overview of CBDV's interaction with cannabinoid receptors, Transient Receptor Potential (TRP) channels, and other G-protein coupled receptors.

Table 1: Cannabinoid Receptor Binding Affinity and Functional Activity of CBDV

| Receptor | Binding Affinity (Ki) | Functional Assay | Functional Activity | Reference |

| CB1 | >10 µM | GTPγS Binding | Weak Partial Agonist | [1][2] |

| CB2 | >10 µM | cAMP Inhibition | Weak Partial Agonist/Antagonist | [1] |

Table 2: TRP Channel Activity of CBDV

| Receptor | Assay Type | Parameter | Value | Functional Activity | Reference |

| TRPV1 | Intracellular Ca2+ | EC50 | ~1-3.5 µM | Agonist | [3] |

| TRPV2 | Intracellular Ca2+ | EC50 | ~3.7 µM (rat) | Agonist | [4] |

| TRPV3 | Intracellular Ca2+ | EC50 | ~3.7 µM | Agonist | [3] |

| TRPV4 | Intracellular Ca2+ | EC50 | ~0.9-6.4 µM | Agonist | [5] |

| TRPA1 | Intracellular Ca2+ | - | - | Agonist | [6] |

Table 3: Other Receptor Interactions of CBDV

| Receptor | Assay Type | Parameter | Value | Functional Activity | Reference |

| GPR55 | β-arrestin recruitment | - | - | Inverse Agonist | [6] |

| GPR6 | β-arrestin recruitment | - | - | Inverse Agonist | [7][8] |

| TLR4/MD2 | NF-κB/MAPK activation | - | - | Antagonist | [9][10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly cited in the study of Cannabidivarin's receptor binding and functional activity.

Radioligand Displacement Assay for Cannabinoid Receptors

This protocol is used to determine the binding affinity (Ki) of CBDV for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO or HEK293 cells).

-

Radioligand: [3H]CP55,940.

-

Test compound: Cannabidivarin (CBDV).

-

Non-specific binding control: Unlabeled CP55,940 (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 0.5% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of CBDV in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes (10-20 µg protein/well), [3H]CP55,940 (at a concentration close to its Kd), and varying concentrations of CBDV or the non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry completely.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of CBDV from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]

Intracellular Calcium Assay for TRP Channel Activation

This protocol measures the ability of CBDV to activate TRP channels by detecting changes in intracellular calcium concentration using a fluorescent indicator.[13][14]

Materials:

-

HEK293 cells transiently or stably expressing the target TRP channel (e.g., TRPV1, TRPV2).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound: Cannabidivarin (CBDV).

-

Positive control (e.g., Capsaicin for TRPV1).

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with the assay buffer to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Add varying concentrations of CBDV or the positive control to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence from baseline (ΔF/F0) or the ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Fura-2).

-

Determine the EC50 value of CBDV from the dose-response curve.

β-Arrestin Recruitment Assay for GPR55

This assay determines the functional activity of CBDV at GPR55 by measuring the recruitment of β-arrestin to the activated receptor.[15][16]

Materials:

-

Cells engineered to co-express GPR55 and a β-arrestin fusion protein linked to a reporter system (e.g., PathHunter® β-arrestin assay from DiscoveRx).

-

Cell culture medium and reagents.

-

Test compound: Cannabidivarin (CBDV).

-

Agonist control.

-

Detection reagents for the specific reporter system.

-

Luminometer or appropriate plate reader.

Procedure:

-

Plate the cells in a 384-well white-walled plate and incubate overnight.

-

Prepare serial dilutions of CBDV in the assay buffer.

-

To measure agonist activity, add the CBDV dilutions to the cells and incubate for 60-90 minutes at 37°C.

-

To measure antagonist/inverse agonist activity, pre-incubate the cells with CBDV dilutions for 15-30 minutes before adding a known GPR55 agonist (at its EC80 concentration) and then incubate for 60-90 minutes.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the signal to develop.

-

Measure the luminescence using a plate reader.

-

Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) of CBDV.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Cannabidivarin and the workflow of the experimental protocols described above.

Caption: CBDV acts as an agonist at TRPV1, TRPV2, and TRPA1 channels, leading to calcium influx.

Caption: CBDV inhibits TLR4 signaling by binding to its co-receptor MD2.

Caption: Experimental workflow for determining receptor binding affinity.

Conclusion

The study of Cannabidivarin's receptor binding profile reveals a complex and multifaceted pharmacology. While exhibiting low affinity for the classical cannabinoid receptors CB1 and CB2, CBDV demonstrates significant activity at various TRP channels and other G-protein coupled receptors.[1][2][3][6] Notably, its recently identified role as an antagonist of the TLR4/MD2 complex opens new avenues for its therapeutic application in inflammatory conditions.[9][10] This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of signaling pathways to aid researchers in the continued exploration of CBDV's therapeutic potential. The presented methodologies and data serve as a foundation for future studies aimed at further characterizing the abnormal binding affinities of this promising non-psychotropic cannabinoid.

References

- 1. researchgate.net [researchgate.net]

- 2. powerflower1.nl [powerflower1.nl]

- 3. TRP Channels as Novel Targets for Endogenous Ligands: Focus on Endocannabinoids and Nociceptive Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of TRPV2 channel modulation by cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid actions at TRPV channels: effects on TRPV3 and TRPV4 and their potential relevance to gastrointestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Towards a better understanding of the cannabinoid-related orphan receptors GPR3, GPR6 and GPR12 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR3 and GPR6, novel molecular targets for cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cannabidivarin alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cannabidivarin alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicology and Safety Profile of Cannabinoids: Focusing on Cannabidivarin (CBDV) due to Limited Data on Abnormal Cannabidivarin

To the intended audience of researchers, scientists, and drug development professionals: This document addresses the inquiry into the toxicology and safety profile of "Abnormal Cannabidivarin (B1668262)." A comprehensive search of scientific literature reveals a significant lack of publicly available data on this specific compound. "Abnormal Cannabidivarin" is identified as an analytical reference standard, categorized as a byproduct in the synthesis of Cannabidivarin (CBDV) or Tetrahydrocannabivarin (THCV).[1] It is intended for research and forensic applications and is explicitly not for human or veterinary use.[1] Consequently, a detailed toxicological and safety profile for this compound cannot be provided at this time.

Given the likely interest in the broader family of cannabidivarins, this guide will now focus on the toxicology and safety profile of Cannabidivarin (CBDV) , a closely related and extensively studied phytocannabinoid. CBDV is a non-intoxicating compound found in the Cannabis plant and is currently under investigation for various therapeutic applications.[2]

Preclinical Toxicology of Cannabidivarin (CBDV)

Acute and Subchronic Toxicity

Preclinical studies in rodents have been conducted to assess the acute and subchronic toxicity of CBDV. These studies are crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL) and identifying potential target organs for toxicity.

Table 1: Summary of Preclinical Toxicity Studies on CBDV

| Study Type | Species | Dosing Regimen | Key Findings | Reference |

| Acute Toxicity | Rat (P10 & P20) | 50-200 mg/kg | Generally avoided induction of neuronal degeneration. | [3] |

| Subchronic Toxicity (90-day) | Rat | 100, 360, and 720 mg/kg bw/day (hemp extract containing CBDV) | Decreases in body weight and organ weight changes at higher doses, which were reversible. NOAEL: 100 mg/kg bw/day (males), 360 mg/kg bw/day (females). | |

| Motor Function | Mouse and Rat | CBDV doses up to 200 mg/kg | No significant adverse motor effects at anticonvulsant doses. | [3] |

A 90-day repeated dose oral toxicity study was performed on a hemp extract containing approximately 25% cannabinoids, including CBDV, in Wistar rats.

-

Test Substance: Supercritical CO2 extract of the aerial parts of the Cannabis sativa plant.

-

Animals: Hsd:Han Wistar rats.

-

Dose Groups: 100, 360, and 720 mg/kg body weight/day, administered orally.

-

Control Group: Vehicle control.

-

Duration: 90 days, with a 28-day recovery period for satellite groups.

-

Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

-

Observations: Significant decreases in body weight, body weight gain, and differences in various organ weights were observed compared to controls, particularly at the higher doses. Many of these findings showed a trend towards reversal during the recovery period.[4]

Genotoxicity

The genotoxic potential of CBDV has been investigated in several in vitro studies.

Table 2: Summary of Genotoxicity Studies on CBDV

| Assay Type | System | Concentration/Dose | Results | Reference |

| Single Cell Gel Electrophoresis (SCGE) | Human liver cells (HepG2) and buccal-derived cells (TR146) | ≥ 0.2 µM | Induced DNA damage. | [5][6] |

| Micronucleus (MN) Cytome Assay | Human liver cells (HepG2) and buccal-derived cells (TR146) | ≥ 0.2 µM | Formation of micronuclei, nuclear buds, and bridges, indicating chromosomal aberrations. | [5][6] |

| Micronucleus Assay | Human lymphoblastoid TK6 cells | Not specified | Induced micronuclei only after metabolic activation (S9 mix). | [7] |

It is important to note that one study indicated that the genotoxic effects observed in TK6 cells occurred at concentrations about 1000-fold higher than reported blood levels from human consumption.[7] Another study suggests that the DNA damage may be caused by oxidative base damage and that liver enzymes (S9 fraction) can increase the genotoxic activity of CBDV.[5][6]

-

Cell Line: Human lymphoblastoid TK6 cells.

-

Test Substance: Cannabidivarin (CBDV).

-

Treatment: Cells were exposed to various concentrations of CBDV with and without a metabolic activation system (S9 mix).

-

Endpoint: The formation of micronuclei, which are small nuclei that form outside of the main nucleus and contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Analysis: The frequency of micronucleated cells was scored to assess the genotoxic potential. The study found that CBDV induced micronuclei in TK6 cells only in the presence of the S9 mix.[7]

Clinical Safety and Tolerability of CBDV

Human studies have provided valuable insights into the safety and tolerability of CBDV, primarily in the context of its potential as an anticonvulsant.

Adverse Events in Clinical Trials

A Phase 2 randomized controlled trial evaluated the efficacy and safety of CBDV as an add-on therapy for inadequately controlled focal seizures.

Table 3: Treatment-Emergent Adverse Events (AEs) in a Phase 2 Clinical Trial of CBDV

| Adverse Event | CBDV Group (n=81) | Placebo Group (n=81) |

| Any AE | 72.8% (59 participants) | 48.1% (39 participants) |

| Diarrhea | Most common | Less common |

| Nausea | Most common | Less common |

| Somnolence | Most common | Less common |

| Serious AEs | 3.7% | 1.2% |

| Elevated Serum Transaminases (>3x ULN) | 3 participants (2 discontinued) | 1 participant |

ULN: Upper Limit of Normal

In this study, CBDV was generally well-tolerated.[8] There was little to no effect of CBDV on vital signs, physical examination, or electrocardiogram findings.[8]

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Participants: 162 adults with inadequately controlled focal seizures.

-

Treatment: Participants were titrated from 400 mg to 800 mg CBDV twice daily (or placebo) over 2 weeks, followed by 6 weeks of stable dosing at 800 mg twice daily.

-

Primary Endpoint: Change from baseline in focal seizure frequency.

-

Safety Assessments: Monitoring of adverse events, vital signs, physical examinations, and laboratory parameters including liver function tests.[8]

General Safety Profile in Humans

WebMD suggests that taking cannabidivarin at a dose of up to 1600 mg daily for up to 8 weeks is possibly safe.[9] Potential side effects at these doses include diarrhea, dizziness, headache, sleepiness, and nausea.[9] There is insufficient reliable information on the safety of larger doses or longer-term use.[9]

Pharmacokinetics of CBDV

Understanding the pharmacokinetic profile of CBDV is essential for interpreting toxicological data and predicting its behavior in the body.

-

Bioavailability: CBDV has low oral bioavailability, estimated to be around 6% in humans, due to low water solubility.[10]

-

Absorption: Despite low bioavailability, absorption is relatively rapid, with peak plasma concentrations observed around 2 hours after oral administration in animal studies.[10]

-

Distribution: Due to its lipophilicity, CBDV can cross the blood-brain barrier.[10]

-

Metabolism: In vitro studies suggest that CBDV is a high clearance drug.[11] It is metabolized by cytochrome P450 enzymes, and the presence of liver enzymes can increase its genotoxic activity in vitro.[5][6]

Conclusion

The available data on Cannabidivarin (CBDV) suggests a generally favorable safety profile in both preclinical and clinical studies, particularly at therapeutic doses investigated for epilepsy. However, some concerns regarding its genotoxic potential at higher concentrations in vitro have been raised, warranting further investigation. The most common adverse events observed in humans are gastrointestinal in nature and generally mild to moderate. As with any investigational compound, further long-term safety studies are necessary to fully characterize its toxicological profile.

In contrast, the toxicology and safety of This compound remain uncharacterized in the public domain. Its status as a synthetic byproduct and analytical standard, not intended for in vivo use, underscores the current lack of safety data and the need for caution in any potential future investigations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cannabidivarin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dalgarno Institute Website - Low doses of widely consumed cannabinoids (cannabidiol and cannabidivarin) cause DNA damage and chromosomal aberrations in human-derived cells. [dalgarnoinstitute.org.au]

- 7. researchgate.net [researchgate.net]

- 8. A Phase 2 Randomized Controlled Trial of the Efficacy and Safety of Cannabidivarin as Add-on Therapy in Participants with Inadequately Controlled Focal Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cannabidivarin (CBDV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The In Vitro Pharmacology of Cannabidivarin (CBDV) [harvest.usask.ca]

Methodological & Application

Application Note: Quantitative Analysis of Abnormal Cannabidivarin (aCBDV) in Cannabis and Hemp-Derived Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abnormal cannabidivarin (B1668262) (aCBDV) is a constitutional isomer of cannabidivarin (CBDV), a non-psychoactive cannabinoid found in the cannabis plant. As a potential byproduct in the synthesis of CBDV, accurate quantification of aCBDV is crucial for quality control, regulatory compliance, and research into its potential pharmacological effects. This application note provides detailed protocols for the quantitative analysis of aCBDV in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Method Performance

The following table summarizes typical validation parameters for the quantitative analysis of cannabinoid isomers. These values can be used as a benchmark for the methods described herein. It is recommended that each laboratory performs its own method validation to establish specific performance characteristics.

| Parameter | LC-MS/MS | GC-MS |

| Limit of Detection (LOD) | 0.05 - 1 ng/mL | 0.075% (in plant material) |

| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | 0.15% (in plant material) |

| Linearity (R²) | > 0.99 | > 0.99 |

| Accuracy (% Recovery) | 90 - 110% | > 70% |

| Precision (% RSD) | < 15% | < 15% |

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the proper preparation of the sample to extract the cannabinoids of interest from the matrix. The following is a general workflow applicable to various sample types.

Application Notes and Protocols for Developing In-Vitro Assays for Abnormal Cannabidivarin Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing robust in-vitro assays to characterize the activity of Abnormal Cannabidivarin (Ab-CBD) and its related compounds. The primary molecular targets identified for these compounds are the G-protein coupled receptor 55 (GPR55) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2][3] The following protocols and data presentation guidelines will enable researchers to effectively screen and characterize the pharmacological effects of these cannabinoids.

Key Molecular Targets and Signaling Pathways

This compound and its isomers have been shown to modulate the activity of several key cellular receptors and ion channels. Understanding these interactions is crucial for developing relevant in vitro assays.

-

GPR55: Ab-CBD has been identified as an agonist at GPR55, a receptor implicated in various physiological processes including motor function and cancer cell proliferation.[1][2][4] Activation of GPR55 can lead to the coupling of Gq/11 or G12/13 heterotrimeric G-proteins, subsequently activating downstream signaling cascades involving RhoA and the phosphorylation of ERK1/2.[5][6]

-

TRPV1: Cannabidivarin (CBDV), a closely related compound, is known to be an agonist of the TRPV1 ion channel, a non-selective cation channel involved in pain sensation and inflammation.[1][3][7][8] Activation of TRPV1 leads to an influx of cations, most notably calcium (Ca2+), which can be readily measured in vitro.[7][9]

Data Presentation: Summary of Expected Quantitative Data

Structured tables are essential for comparing the potency and efficacy of this compound and control compounds across different assays.

Table 1: GPR55 Activation - ERK1/2 Phosphorylation Assay

| Compound | EC50 (µM) | % Maximal Response (vs. LPI) |

| LPI (Control Agonist) | Value | 100% |

| This compound | Value | Value |

| CBD (Antagonist Control) | Value | Value |

Table 2: TRPV1 Activation - Intracellular Calcium Influx Assay

| Compound | EC50 (µM) | % Maximal Response (vs. Capsaicin) |

| Capsaicin (Control Agonist) | Value | 100% |

| This compound | Value | Value |

| Capsazepine (Antagonist) | IC50 | Value |

Table 3: Cell Viability Assay

| Compound | Concentration (µM) | % Cell Viability |

| Vehicle Control | - | 100% |

| This compound | 1 | Value |

| 10 | Value | |

| 100 | Value | |

| Staurosporine (Positive Control) | 1 | Value |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: GPR55-Mediated ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the GPR55 signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

HEK293 cells stably expressing human GPR55 (HEK-GPR55)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-α-lysophosphatidylinositol (LPI)

-

This compound

-

ERK1/2 Phosphorylation Assay Kit (e.g., AlphaScreen® SureFire®)[10]

-

96-well or 384-well microplates

Methodology:

-

Cell Culture: Culture HEK-GPR55 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well or 384-well plates at a density of 20,000 cells/well and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 4 hours to reduce basal ERK phosphorylation.

-

Compound Treatment: Prepare serial dilutions of this compound and the control agonist LPI. Add the compounds to the cells and incubate for 10 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and perform the ERK1/2 phosphorylation detection according to the manufacturer's instructions for the chosen assay kit.[10]

-

Data Analysis: Measure the signal (e.g., luminescence) and plot the concentration-response curves to determine the EC50 values.

Protocol 2: TRPV1-Mediated Intracellular Calcium Influx Assay

This protocol measures the activation of TRPV1 channels by detecting the increase in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human TRPV1 (HEK-TRPV1)

-

DMEM

-

FBS

-

Penicillin-Streptomycin

-

Pluronic F-127

-

Capsaicin

-

This compound

-

Capsazepine (TRPV1 antagonist)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader or fluorescence microscope

Methodology:

-

Cell Culture and Seeding: Culture and seed HEK-TRPV1 cells as described in Protocol 1.

-

Dye Loading: Wash the cells with HBSS. Prepare a loading solution of Fluo-4 AM (2 µM) or Fura-2 AM (2 µM) with 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Compound Addition and Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading. Add serial dilutions of this compound or the control agonist Capsaicin and immediately begin recording the fluorescence intensity over time.[7]

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot concentration-response curves to determine EC50 values. For antagonist testing, pre-incubate cells with Capsazepine before adding the agonist.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay is crucial to ensure that the observed effects in the primary assays are not due to cytotoxicity.[11]

Materials:

-

HEK-GPR55 or HEK-TRPV1 cells

-

Complete growth medium

-

This compound

-

Staurosporine (positive control for cytotoxicity)

-

MTT reagent or CellTiter-Glo® reagent

-

96-well microplates

-

Spectrophotometer or luminometer

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Staurosporine. Incubate for 24-48 hours.

-

Viability Measurement:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

-

For CellTiter-Glo®: Add the reagent to each well, incubate for 10 minutes, and read the luminescence.

-

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: GPR55 signaling cascade initiated by this compound.

Caption: Experimental workflow for the TRPV1 calcium influx assay.

Caption: Logical flow for in-vitro assay development and characterization.

References

- 1. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Targets of Cannabidiol in Experimental Models of Neurological Disease [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells [mdpi.com]

- 5. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the orphan receptor GPR55 by lysophosphatidylinositol promotes metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Low doses of widely consumed cannabinoids (cannabidiol and cannabidivarin) cause DNA damage and chromosomal aberrations in human-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation and Purification of Abnormal Cannabidivarin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the isolation and purification of Abnormal Cannabidivarin (Abnormal-CBDV), a synthetic regioisomer of Cannabidivarin (CBDV). Given that Abnormal-CBDV is primarily a byproduct of CBDV synthesis, the following protocols focus on chromatographic techniques effective for separating these closely related isomers.

Introduction

This compound (Abnormal-CBDV) is a synthetic cannabinoid that, unlike its "normal" counterpart, is not naturally found in the Cannabis plant. It is typically formed as a byproduct during the chemical synthesis of Cannabidivarin (CBDV). The primary challenge in obtaining pure Abnormal-CBDV lies in its separation from the more abundant CBDV and other reaction-related impurities. This document outlines effective chromatographic methods for this purpose and provides insights into the potential signaling pathways of this unique molecule, drawing parallels with the better-studied Abnormal Cannabidiol (Abnormal-CBD).

Data Presentation: Chromatographic Separation of Cannabinoid Isomers

The successful separation of cannabinoid isomers like CBDV and Abnormal-CBDV is highly dependent on the chosen chromatographic conditions. The following table summarizes typical parameters and expected outcomes based on common laboratory practices for cannabinoid purification.

| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |

| Stationary Phase | Silica (B1680970) Gel, Alumina | C18, C8 |

| Mobile Phase | Hexane/Heptane and Ethyl Acetate (B1210297)/Isopropanol | Acetonitrile/Methanol and Water (often with formic acid) |

| Elution Order | Less polar compounds elute first. | More polar compounds elute first. |

| Selectivity | Often provides good selectivity for positional isomers. | Can be effective, but may require optimization of mobile phase composition and pH. |

| Sample Loading | Generally higher than reversed-phase. | Can be limited by the solubility of cannabinoids in aqueous mobile phases. |

| Solvent Cost | Can be higher due to the use of organic solvents. | Generally lower due to the use of water and methanol/acetonitrile. |

| Purity Achieved | >98% is achievable with optimized methods. | >99% is achievable, particularly with preparative HPLC. |

Experimental Protocols

The following protocols are representative methods for the isolation and purification of Abnormal-CBDV from a synthetic reaction mixture containing both CBDV and Abnormal-CBDV.

Protocol 1: Normal-Phase Flash Chromatography for Initial Purification

This protocol is suitable for a first-pass purification to enrich the fraction containing Abnormal-CBDV.

1. Materials and Equipment:

- Crude synthetic mixture containing CBDV and Abnormal-CBDV

- Silica gel (60 Å, 40-63 µm)

- Hexane (or Heptane), analytical grade

- Ethyl acetate, analytical grade

- Flash chromatography system with a UV detector

- Glass column

- Rotary evaporator

- Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

2. Procedure:

- Sample Preparation: Dissolve the crude synthetic mixture in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

- Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column. Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

- Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

- Elution: Begin elution with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Monitor the separation using the UV detector (wavelength set to ~228 nm).

- Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 20% over 30-60 minutes). This will help to elute the more polar compounds.

- Fraction Collection: Collect fractions based on the peaks observed on the chromatogram.

- Analysis of Fractions: Analyze the collected fractions using TLC to identify which fractions contain Abnormal-CBDV. The relative polarity of CBDV and Abnormal-CBDV will determine their elution order.

- Solvent Removal: Combine the fractions enriched in Abnormal-CBDV and remove the solvent using a rotary evaporator.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

This protocol is designed to achieve high purity Abnormal-CBDV from the enriched fractions obtained from flash chromatography.

1. Materials and Equipment:

- Enriched Abnormal-CBDV fraction

- Preparative HPLC system with a UV detector and fraction collector

- C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)

- Acetonitrile, HPLC grade

- Water, HPLC grade

- Formic acid, HPLC grade

- Rotary evaporator

2. Procedure:

- Mobile Phase Preparation: Prepare the mobile phases. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Sample Preparation: Dissolve the enriched Abnormal-CBDV fraction in the initial mobile phase composition (e.g., 70:30 Acetonitrile:Water).

- Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical HPLC system with a similar stationary phase to optimize the gradient.

- Preparative HPLC Run:

- Equilibrate the preparative column with the initial mobile phase composition.

- Inject the dissolved sample.

- Run a gradient elution. A typical gradient might be:

- 70% B to 95% B over 20 minutes.

- Hold at 95% B for 5 minutes.

- Return to 70% B and re-equilibrate.

- Fraction Collection: Set the fraction collector to collect peaks based on the UV signal (at ~228 nm). Collect the peak corresponding to Abnormal-CBDV.

- Purity Analysis: Analyze a small aliquot of the collected fraction using analytical HPLC to confirm its purity.

- Solvent Removal: Remove the solvent from the purified fraction using a rotary evaporator to obtain pure Abnormal-CBDV.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Abnormal-CBDV Purification

Caption: Workflow for the isolation and purification of Abnormal-CBDV.

Postulated Signaling Pathway of Abnormal Cannabinoids

Based on studies of Abnormal-CBD, it is postulated that Abnormal-CBDV interacts with G-protein coupled receptors GPR18 and GPR55, rather than the classical cannabinoid receptors CB1 and CB2.